molecular formula C19H21ClN2O3S B11085805 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11085805
M. Wt: 392.9 g/mol
InChI Key: IBZNXGYXAZSUQM-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the following steps:

    Formation of the indole core: Reacting 7-chloro-2-methylindole with an appropriate aldehyde or ketone.

    Sulfonamide formation: Introducing the sulfonamide group through a reaction with a sulfonyl chloride derivative.

    Methoxylation: Adding the methoxy group to the benzene ring under specific conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-12-11-14(7-8-18(12)25-3)26(23,24)21-10-9-15-13(2)22-19-16(15)5-4-6-17(19)20/h4-8,11,21-22H,9-10H2,1-3H3

InChI Key

IBZNXGYXAZSUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC

Origin of Product

United States

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